(S)-1-(4-Bromophenyl)pentan-1-amine (S)-1-(4-Bromophenyl)pentan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17382089
InChI: InChI=1S/C11H16BrN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m0/s1
SMILES:
Molecular Formula: C11H16BrN
Molecular Weight: 242.16 g/mol

(S)-1-(4-Bromophenyl)pentan-1-amine

CAS No.:

Cat. No.: VC17382089

Molecular Formula: C11H16BrN

Molecular Weight: 242.16 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(4-Bromophenyl)pentan-1-amine -

Specification

Molecular Formula C11H16BrN
Molecular Weight 242.16 g/mol
IUPAC Name (1S)-1-(4-bromophenyl)pentan-1-amine
Standard InChI InChI=1S/C11H16BrN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m0/s1
Standard InChI Key XWMATEXNOIDDRI-NSHDSACASA-N
Isomeric SMILES CCCC[C@@H](C1=CC=C(C=C1)Br)N
Canonical SMILES CCCCC(C1=CC=C(C=C1)Br)N

Introduction

(S)-1-(4-Bromophenyl)pentan-1-amine is a chiral organic compound that features a bromine atom attached to a phenyl ring, which is further linked to a pentan-1-amine chain. This compound is characterized by its molecular formula, C11H16BrN, and a molecular weight of approximately 242.16 g/mol . The presence of a chiral center in the molecule contributes to its unique stereochemistry, which is crucial for its potential applications in organic synthesis and medicinal chemistry.

Synthesis and Reactions

While specific synthesis methods for (S)-1-(4-Bromophenyl)pentan-1-amine are not widely detailed, compounds with similar structures often involve reactions that require careful control of stereochemistry. Typically, such syntheses might involve asymmetric hydrogenation or the use of chiral auxiliaries to ensure the correct stereochemical outcome.

Biological Activity and Applications

Although detailed biological activity data for (S)-1-(4-Bromophenyl)pentan-1-amine is limited, compounds with similar structures, such as (1S)-1-Amino-1-(4-bromophenyl)propan-2-ol, have shown significant biological activity. These compounds are studied for their potential effects on cellular signaling pathways and enzyme modulation, suggesting roles in anti-inflammatory and neurological therapies.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
(S)-1-(4-Bromophenyl)pentan-1-amineBromine on phenyl ring, pentan-1-amine chainChiral center, potential in organic synthesis
(1S)-1-Amino-1-(4-bromophenyl)propan-2-olBromine on phenyl ring, amino and hydroxyl groupsSignificant biological activity, potential in drug development
4-BromobenzylamineLacks hydroxyl groupMore reactive as an amine; different applications
1-(4-Bromophenyl)ethanolLacks amino groupPrimarily an alcohol; different reactivity profile

Research Findings and Future Directions

Research on compounds like (S)-1-(4-Bromophenyl)pentan-1-amine highlights the importance of stereochemistry in biological activity. Future studies should focus on exploring the specific biological effects of this compound and its potential applications in medicinal chemistry.

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